

# In-Depth Technical Guide to the Chymase Inhibitor BI-1942

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## Compound of Interest

Compound Name: BI-1942

Cat. No.: B10796930

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## Abstract

**BI-1942** is a potent and selective chemical probe designed for the in vitro inhibition of human chymase (CMA1), a chymotrypsin-like serine protease implicated in cardiovascular diseases and inflammatory processes. With a half-maximal inhibitory concentration (IC<sub>50</sub>) in the sub-nanomolar range, **BI-1942** serves as a valuable tool for elucidating the physiological and pathological roles of chymase. This document provides a comprehensive overview of the structure, properties, and mechanism of action of **BI-1942**, including detailed experimental protocols and relevant signaling pathways. A structurally similar but significantly less potent compound, BI-1829, is also described for use as a negative control in experimental setups.

## Chemical Structure and Properties

**BI-1942** is a small molecule with the molecular formula C<sub>24</sub>H<sub>26</sub>N<sub>4</sub>O<sub>4</sub> and a molecular weight of 434.49 g/mol [\[1\]](#) While a definitive SMILES string is not publicly available, its 2D structure can be found on various supplier websites.

Table 1: Physicochemical Properties of **BI-1942**

Property	Value	Reference
Molecular Formula	C24H26N4O4	[1]
Molecular Weight	434.49 g/mol	[1]
CAS Number	1236524-95-0	[2]

## Biological Activity and Selectivity

**BI-1942** is a highly potent inhibitor of human chymase with a reported IC50 of 0.4 nM.[3][4][5] Its selectivity has been profiled against a panel of other proteases, showing a greater than 275-fold selectivity against its closest off-target, Cathepsin G.

Table 2: In Vitro Inhibitory Activity of **BI-1942** and Negative Control BI-1829

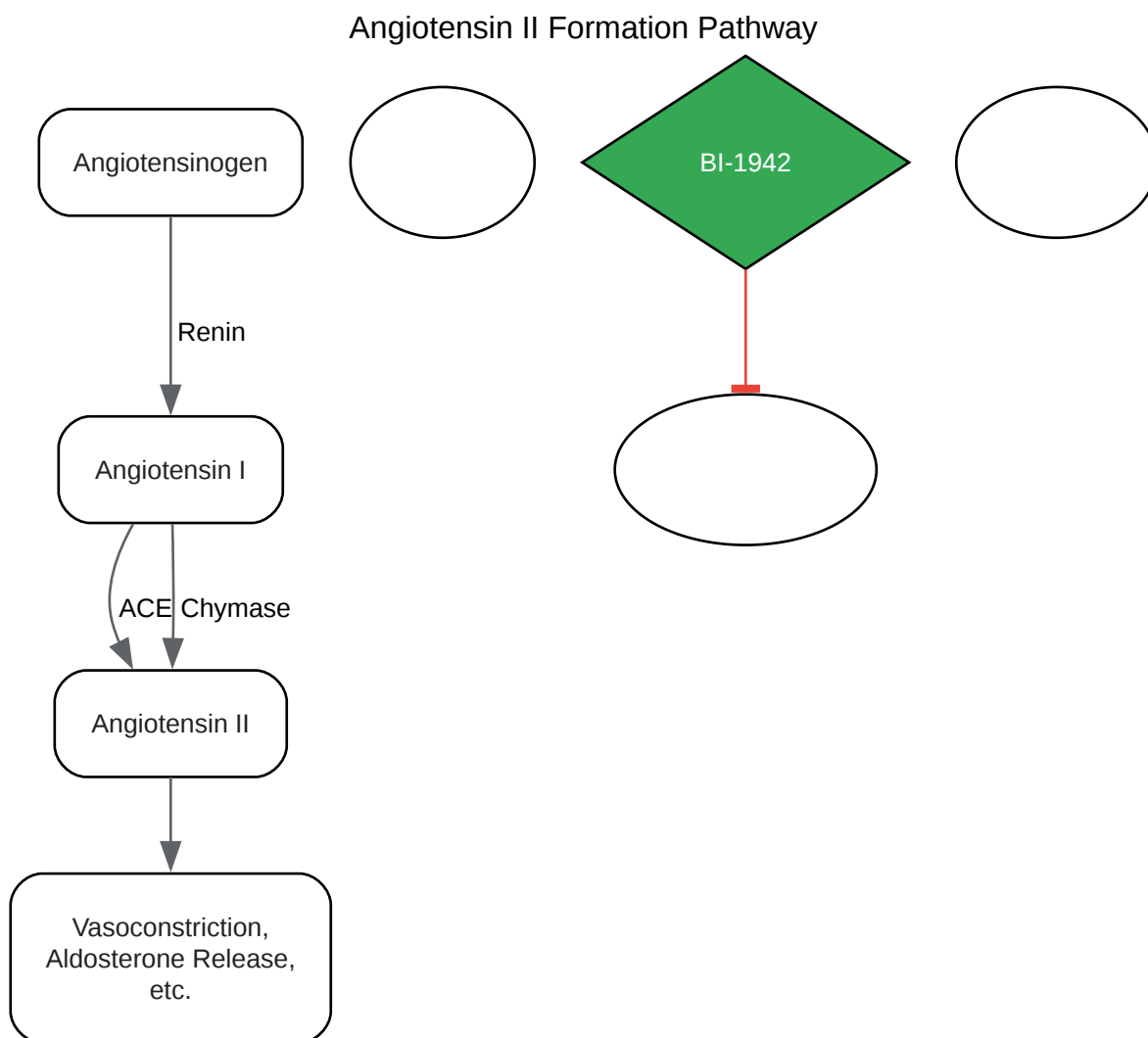
Compound	Target	IC50 (nM)	Reference
BI-1942	Human Chymase (CMA1)	0.4	[3][4][5]
Cathepsin G	110		
BI-1829	Human Chymase (CMA1)	850	[5]

## Mechanism of Action and Signaling Pathways

**BI-1942** acts as a direct inhibitor of the enzymatic activity of chymase. Chymase is a key enzyme in several pathological signaling cascades, most notably the renin-angiotensin system and pathways involved in tissue remodeling and inflammation.

## Role in the Renin-Angiotensin System

Chymase provides an alternative pathway for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, independent of the angiotensin-converting enzyme (ACE). By inhibiting chymase, **BI-1942** can block this alternative route of angiotensin II production.

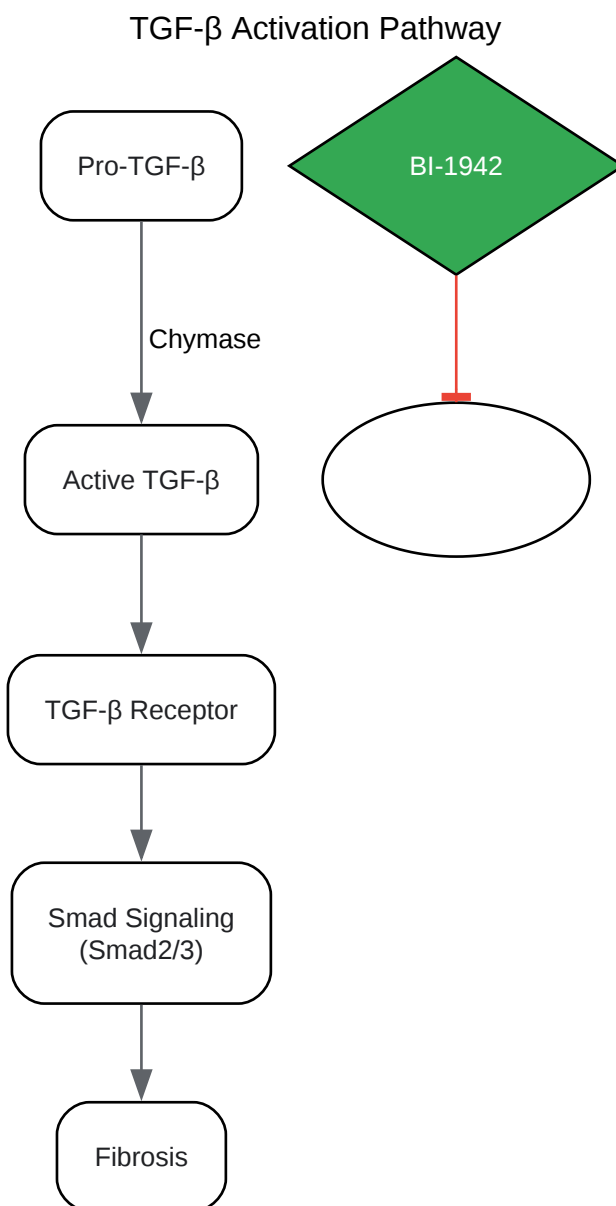


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Caption: Inhibition of the alternative Angiotensin II formation pathway by **BI-1942**.

## Involvement in TGF- $\beta$ Signaling and Tissue Fibrosis

Chymase is known to activate transforming growth factor-beta (TGF- $\beta$ ), a key cytokine in tissue fibrosis. By preventing TGF- $\beta$  activation, **BI-1942** can potentially mitigate fibrotic processes.



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Caption: **BI-1942** inhibits chymase-mediated activation of TGF- $\beta$ .

## Experimental Protocols

The following protocols are generalized procedures for the in vitro characterization of chymase inhibitors like **BI-1942**.

### In Vitro Chymase Inhibition Assay

This assay determines the potency of a compound to inhibit the enzymatic activity of human chymase.

Materials:

- Recombinant human chymase
- Chromogenic or fluorogenic chymase substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
- **BI-1942** and control compounds dissolved in DMSO
- 96-well microplate
- Microplate reader

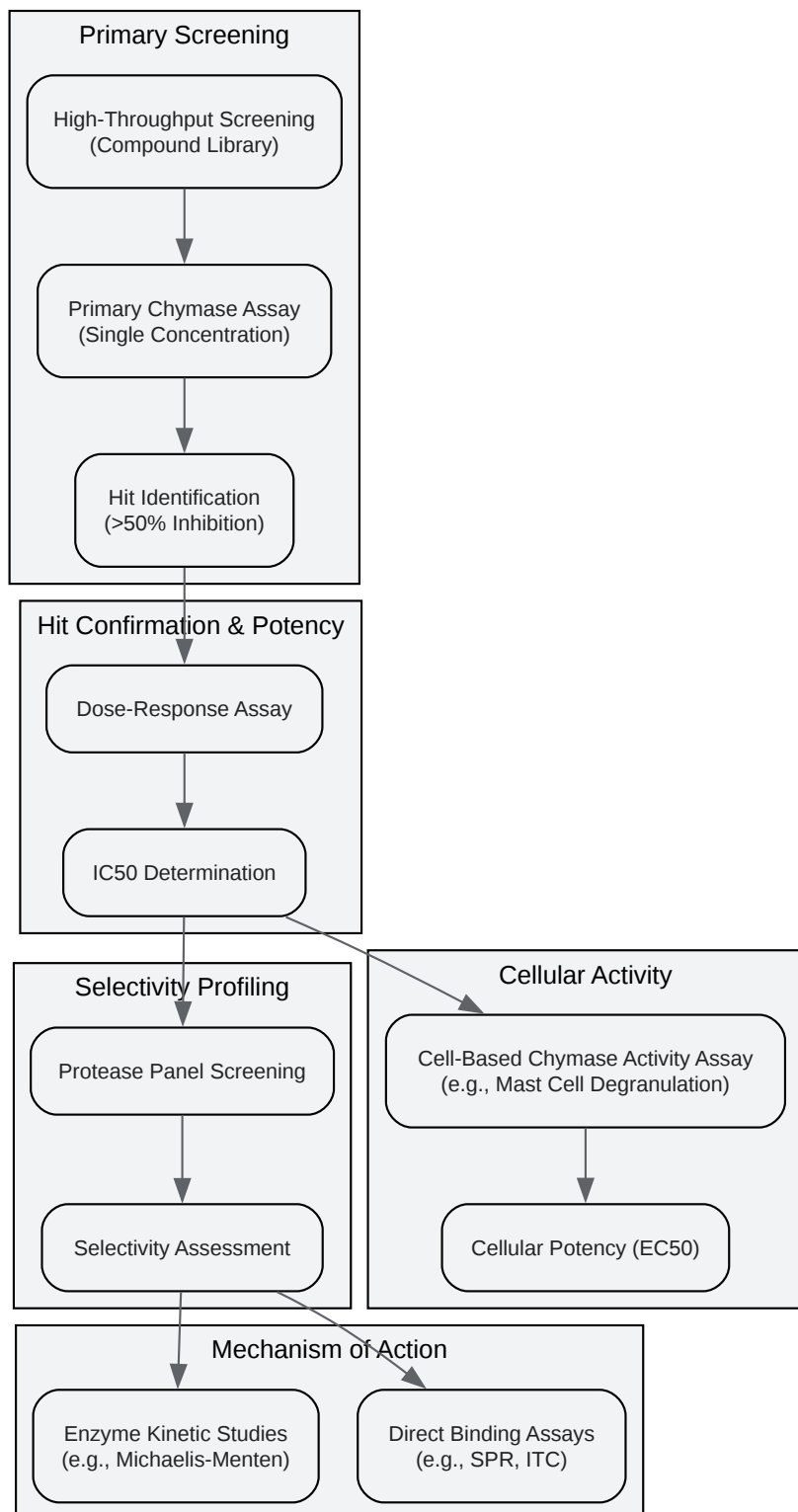
Procedure:

- Prepare serial dilutions of **BI-1942** and control compounds in DMSO.
- Add 2  $\mu$ L of each compound dilution to the wells of a 96-well plate.
- Add 88  $\mu$ L of assay buffer containing recombinant human chymase to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 10  $\mu$ L of the chymase substrate to each well.
- Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for 10-15 minutes.
- Calculate the initial reaction rates ( $V_{max}$ ) from the linear portion of the progress curves.
- Determine the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value.

## Workflow for Characterization of a Novel Chymase Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a novel chymase inhibitor.

## Chymase Inhibitor Characterization Workflow

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Caption: A generalized workflow for the identification and in vitro characterization of a novel chymase inhibitor.

## In Vitro DMPK and Physicochemical Properties

Limited in vitro drug metabolism and pharmacokinetic (DMPK) and chemical, manufacturing, and controls (CMC) data are available for **BI-1942**.

Table 3: In Vitro DMPK and Physicochemical Parameters of **BI-1942**

Parameter	Value	Reference
Solubility @ pH 7.4 (µg/mL)	> 93	
Solubility @ pH 4.5 (µg/mL)	50	
Microsomal Stability (human/mouse/rat)	%QH < 30	
Plasma Protein Binding (human)	97.3%	

## Conclusion

**BI-1942** is a potent, selective, and cell-permeable inhibitor of human chymase, making it an indispensable tool for in vitro studies aimed at understanding the roles of this enzyme in health and disease. Its well-characterized inhibitory profile, coupled with the availability of a suitable negative control, BI-1829, allows for rigorous and well-controlled experiments. The information provided in this guide serves as a valuable resource for researchers utilizing **BI-1942** to investigate chymase-mediated signaling pathways and their implications in various pathological conditions. Further in vivo characterization is required to translate the in vitro findings to more complex biological systems.

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